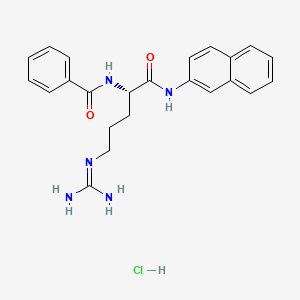

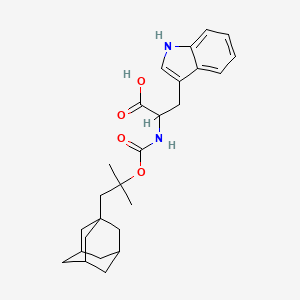

Z-Orn(fmoc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Orn(fmoc)-OH is a peptide building block that has gained significant attention in the field of chemical synthesis. It is a derivative of the amino acid ornithine, which is naturally found in the body. This compound has become a popular choice for peptide synthesis due to its unique properties, including its stability, solubility, and ease of handling. In

Applications De Recherche Scientifique

Peptide Synthesis and Folding

Z-Orn(fmoc)-OH, as a derivative of the amino acid ornithine, plays a crucial role in peptide synthesis and structure formation. Its applications in scientific research are primarily centered around its ability to influence peptide folding and interactions. For example, the introduction of specific amino acids like Orn(i-PrCO-Hao), which is closely related to this compound in terms of its role in peptide synthesis, can induce peptides to fold into β-sheet-like structures that dimerize through β-sheet interactions. This capability is utilized in peptide synthesis, especially when incorporating the Fmoc derivative of such amino acids, demonstrating their behavior similar to regular amino acids in peptide synthesis processes. These findings highlight the significance of this compound and its derivatives in promoting specific structural configurations in peptides, which is essential for understanding peptide behavior and designing peptides with desired functions (Nowick et al., 2002).

Antibacterial and Anti-inflammatory Applications

Recent advancements in peptide- and amino-acid-based nanotechnology have opened new avenues for developing biomedical materials. This compound and its derivatives, when used as self-assembling building blocks, demonstrate promising antibacterial and anti-inflammatory capabilities. These materials, through their self-assembly into nanostructures, can inhibit and hinder bacterial growth and viability without being cytotoxic toward mammalian cell lines. This application showcases the potential of this compound in creating enhanced composite materials for biomedical applications, underlining its importance in the development of new therapeutic strategies (Schnaider et al., 2019).

Hydrogel Formation and Silver Nanocluster Stabilization

This compound, as part of its broader applications, has been utilized in the formation of hydrogels, serving as an efficient, stable, and transparent hydrogel matrix. This application is particularly noteworthy for the preparation and stabilization of fluorescent few-atom silver nanoclusters. The hydrogel formed by this compound can spontaneously reduce silver ions in the presence of sunlight at physiological pH and room temperature, leading to the formation of silver nanoclusters within the hydrogel matrix. These nanoclusters exhibit fluorescent properties, offering potential applications in biosensing and imaging. The ability of this compound to form stable hydrogels and stabilize silver nanoclusters highlights its versatility and potential in nanotechnology and material science applications (Roy & Banerjee, 2011).

Mécanisme D'action

Target of Action

Z-Orn(fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-amino acids are known to have antimicrobial properties, particularly against gram-positive bacteria .

Mode of Action

The mode of action of this compound involves the self-assembly of the compound into structures such as hydrogels . This self-assembly is facilitated by a balance of various non-covalent interactions within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking . The Fmoc group plays a crucial role in this process, contributing to the compound’s ability to form these structures .

Biochemical Pathways

These interactions can influence cellular processes and potentially contribute to their antimicrobial activity .

Pharmacokinetics

Studies on similar fmoc-amino acids suggest that these compounds may have favorable oral bioavailability and in-vivo tolerance .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its self-assembly into structures such as hydrogels . These structures can interact with cells and biological molecules, influencing various cellular processes. For instance, certain Fmoc-amino acids have been shown to exhibit antimicrobial activity, reducing bacterial load in certain models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other biological molecules

Propriétés

IUPAC Name |

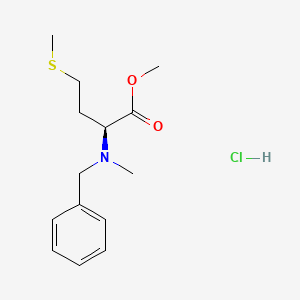

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQVIBFPUQDGA-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679964 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201048-68-2 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.